methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine
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Overview
Description
Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-phenyl-1H-1,2,4-triazole-3-thiol with methylamine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazole derivatives.
Scientific Research Applications
Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine is unique due to its specific substitution pattern and the presence of both phenyl and methylamine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine is a compound that belongs to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C9H10N4 with a molecular weight of approximately 174.20 g/mol. The compound is characterized by the presence of a triazole ring fused with a phenyl group, which is essential for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole derivatives possess potent activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from 62.5 to 250 µg/mL against different microorganisms, including Candida albicans and Staphylococcus aureus .
Compound | Target Microorganism | MIC (µg/mL) |
---|---|---|
6c | Staphylococcus aureus | 62.5 |
6a | Candida albicans | 250 |
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated using various cancer cell lines. The MTT assay results indicate that certain derivatives exhibit significant cytotoxicity against human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. For example, one derivative showed an IC50 value of 13.004 µg/mL against HepG2 liver cancer cells .
Cell Line | Compound | IC50 (µg/mL) |
---|---|---|
HepG2 | 6d | 13.004 |
MDA-MB-231 | 6c | 28.399 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, some derivatives have been identified as inhibitors of phytoene desaturase, an enzyme involved in carotenoid biosynthesis in plants and certain fungi .
Case Studies
- Antimicrobial Screening : A study evaluated a series of triazole derivatives against common pathogens and found that modifications in the structure significantly influenced their antimicrobial efficacy. Compounds with electron-donating groups demonstrated enhanced activity compared to those with electron-withdrawing groups .
- Cytotoxicity Assessment : In another study focusing on anticancer properties, compounds were tested against various cancer cell lines, revealing that structural variations led to differing levels of cytotoxicity. The most active compounds were further explored for their selectivity towards cancer cells versus normal cells .
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-methyl-1-(4-phenyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C10H12N4/c1-11-7-10-13-12-8-14(10)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
InChI Key |
QYQBLIKJTXVTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
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